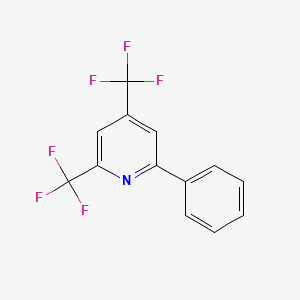
1,4-Bis(trifluoroacetylamino)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(trifluoroacetylamino)benzene is an organic compound characterized by the presence of two trifluoroacetylamino groups attached to a benzene ring at the 1 and 4 positions
Métodos De Preparación
The synthesis of 1,4-Bis(trifluoroacetylamino)benzene typically involves the reaction of 1,4-diaminobenzene with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
C6H4(NH2)2+2CF3CO2O→C6H4(NHC(O)CF3)2+2CH3COOH
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1,4-Bis(trifluoroacetylamino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the trifluoroacetylamino groups to amino groups.
Substitution: The trifluoroacetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Bis(trifluoroacetylamino)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(trifluoroacetylamino)benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoroacetylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,4-Bis(trifluoroacetylamino)benzene can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of trifluoroacetylamino groups, leading to different chemical properties and applications.
1,4-Diaminobenzene: The precursor to this compound, which has amino groups instead of trifluoroacetylamino groups.
1,4-Bis(acetylamino)benzene: Similar to this compound but with acetylamino groups instead of trifluoroacetylamino groups.
The uniqueness of this compound lies in its trifluoroacetylamino groups, which impart distinct chemical properties such as increased electron-withdrawing effects and enhanced stability.
Propiedades
Número CAS |
404-28-4 |
|---|---|
Fórmula molecular |
C10H6F6N2O2 |
Peso molecular |
300.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)7(19)17-5-1-2-6(4-3-5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20) |
Clave InChI |
IRUADIGSCKQVHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)


![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)






![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)

